molecular formula C7H7BO3 B188256 4-Formylphenylboronic acid CAS No. 87199-17-5

4-Formylphenylboronic acid

Cat. No.: B188256
CAS No.: 87199-17-5
M. Wt: 149.94 g/mol
InChI Key: VXWBQOJISHAKKM-UHFFFAOYSA-N
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Description

4-Formylphenylboronic acid, also known as 4-(Dihydroxyboryl)benzaldehyde, is an organic compound with the chemical formula C7H7BO3. It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients. This compound finds industrial applications as a stabilizer and inhibitor for enzymes and as a bactericide .

Mechanism of Action

Target of Action

4-Formylphenylboronic acid (4-FPBA) is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes , and as a bactericide . It is also used to identify and measure the concentration of various sugars in biological systems .

Mode of Action

4-FPBA interacts with its targets primarily through Suzuki cross-coupling reactions . It can be used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Biochemical Pathways

The compound plays a significant role in the Suzuki-Miyaura cross-coupling reactions , which are crucial in the synthesis of many inhibitors of serine proteases . These enzymes are known to increase the growth, progression, and metastasis of tumor cells .

Pharmacokinetics

Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4-FPBA is currently limited. It’s known that the compound is quite stable and readily forms dimers and cyclic trimeric anhydrides . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 4-FPBA’s action are primarily seen in its role as a stabilizer and inhibitor for enzymes . It’s also used in the build-up of pharmacologically active biphenyl compounds such as a precursor of the antihypertensive AT1 antagonist telmisartan .

Action Environment

The action, efficacy, and stability of 4-FPBA can be influenced by environmental factors. For instance, it’s known that the compound is quite stable and dissolves little in cold but better in hot water . Also, safety data suggests that adequate ventilation, especially in confined areas, is necessary when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenylboronic acid was first reported by Heinrich Nöth in 1990. The process begins with 4-bromobenzaldehyde as the starting material. The aldehyde group undergoes acetalization using diethoxymethoxyethane and ethanol to form 1-bromo-4-(diethoxymethyl)benzene. This intermediate reacts with magnesium to form a Grignard compound, which is then treated with tri-n-butyl borate to yield the protected aryl boronic ester. After acidic work-up, the target product is obtained in a 78% yield .

An alternative method involves the use of aryllithium compounds. When 1-bromo-4-(diethoxymethyl)benzene is treated with triisopropylborate at -78°C, this compound is obtained in a 99% crude yield .

Industrial Production Methods: More recently, an improved process has been patented using less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate. This method offers a cost-effective and scalable approach to producing this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 2-Formylphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 4-Hydroxymethylphenylboronic acid

Comparison: 4-Formylphenylboronic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Compared to 3-Formylphenylboronic acid and 2-Formylphenylboronic acid, the para-position of the formyl group in this compound provides distinct reactivity and selectivity in chemical reactions . Additionally, its stability and ability to form dimers and cyclic trimeric anhydrides make it a valuable compound in various applications .

Properties

IUPAC Name

(4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWBQOJISHAKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074887
Record name 4-Formylphenylboronic acid
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Molecular Weight

149.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87199-17-5
Record name 4-Formylphenylboronic acid
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Record name Boronic acid, B-(4-formylphenyl)-
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Record name Boronic acid, B-(4-formylphenyl)-
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Record name 4-Formylphenylboronic acid
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Record name 4-formylphenylboronic acid
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Record name Boronic acid, B-(4-formylphenyl)
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Record name BORONIC ACID, B-(4-FORMYLPHENYL)-
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Synthesis routes and methods I

Procedure details

Under an argon atmosphere, 3.65 g of magnesium turnings are covered with 15 ml of anhydrous THF and treated with 0.5 ml of 1,2-dibromoethane. Gentle warming leads to a vigorous reaction. After the reaction has subsided, the solvent is pipetted off with a pipette, treated with 40 ml of anhydrous THF and 1/3 of a solution of 32 g of the product 1a) in 30 ml of anhydrous THF are added. The reaction is started with Red-Al and by warming. The remainder of the product from 1a) is then added dropwise within the course of 35 min. After dropwise addition is complete, the mixture is boiled under reflux for a further 1 h. The Grignard product is then added dropwise to a solution, cooled to -68° C., of 33.5 ml of tributyl borate under an argon atmosphere in 50 ml of THF. After 30 min, the cooling is removed. The mixture is then stirred at RT for 1 h. It is then concentrated, the honey-colored oil is taken up in 100 ml of ether and 80 ml of Ace-cold H2SO4 (1M) are added. The ether phase is separated off and extracted twice more with 50 ml of ether, concentrated and 30% strength (6N) KOH is added until an alkaline reaction (pH 14) occurs. 70 ml of H2O are added and the butanol is removed azeotropically at 35°-40° C. in a high vacuum. This process is repeated again with 50 ml of H2O. The residue is rendered acidic with 1M H2SO4 (pH 1) and boiled for 30 min. The title compound is obtained as a pale yellow solid by filtration. m.p.=255°-260° C.
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
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Quantity
0.5 mL
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
1a
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0 (± 1) mol
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reactant
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Quantity
33.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
reactant
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[Compound]
Name
product 1a
Quantity
32 g
Type
reactant
Reaction Step Seven
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Quantity
30 mL
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Using a method based on that in Liebigs Ann. 1995, 1253-1257, a solution of 120 g of tri-n-butyl borate in 250 g of dry tetrahydrofuran was placed under nitrogen in a dried 2 l flask fitted with a dropping funnel and cooled to -50° C. 535 g of a 26.5% strength solution of 4-diethoxymethylphenylmagnesium bromide in THF are then added dropwise at such a rate that the internal temperature does not exceed −40 to −50° C. The mixture is subsequently stirred at −50° C for another 1 hour. 1 l of methyl t-butyl ether (MTBE) is subsequently added and the mixture is hydrolyzed at 5-10° C. using 650 g of 1M sulfuric acid. The aqueous phase was separated off and extracted three times with 500 ml each time of methyl t-butyl ether. The solvent was distilled off under reduced pressure and the crude boronic acid was once again taken up in 0.5 l of water and 185 ml of 5N aqueous potassium hydroxide (pH 14) at 5° C. The aqueous phase was extracted once with 250 ml of MTBE and subsequently, at 5° C., brought to a pH of 1 using 400 ml of 1M sulfuric acid. The precipitate was filtered off, washed twice with 150 ml of ice water and dried. This gives 66.1 g of 4-formylphenylboronic acid (88% of theory) comprising, according to HPLC, 89% of 4-formylphenylboronic acid, 4% of 4-carboxyphenylboronic acid, 3.8% of 4-hydroxymethylphenylboronic acid.
Quantity
120 g
Type
reactant
Reaction Step One
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250 g
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650 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Formylphenylboronic acid (4-FPBA) primarily interacts with its target molecules through the formation of reversible covalent bonds with cis-diol groups, such as those found in sugars like glucose and fructose, and in glycoproteins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This interaction forms a five- or six-membered cyclic ester. [] The downstream effects of this interaction vary depending on the application, but commonly include:

  • Selective binding and enrichment: 4-FPBA immobilized on various materials can selectively capture and enrich cis-diol-containing molecules from complex mixtures. [, , , , , , , ]
  • Glucose-responsive drug delivery: 4-FPBA incorporated into polymeric systems can create glucose-responsive materials. Binding of glucose to 4-FPBA can trigger changes in the material properties, such as swelling or degradation, leading to controlled drug release. [, , , ]
  • Sensing applications: 4-FPBA can be integrated into sensing systems where its interaction with cis-diols triggers a detectable change in a signal, enabling the detection and quantification of target molecules. [, , , , , , , ]
  • Self-assembly: 4-FPBA, through its dynamic covalent bonding with cis-diols, can drive the self-assembly of molecules into ordered structures like nanoparticles, hydrogels, and thin films. [, , , ]

ANone:

  • Molecular Formula: C7H7BO3 []
  • Spectroscopic Data:
    • FTIR: Key signals are observed at 1560 cm−1 and 630 cm−1, indicating the presence of a para-substituted benzene ring. []
    • Raman: Provides complementary information to FTIR, specifically regarding vibrational modes. []
    • 11B NMR: Signals typically appear between δ = 1.9 to 7.3 ppm, indicating a tetracoordinated environment for the boron atom in solution. []
    • ToF-SIMS: Shows fragments of boron ion (B-) at 11.0 m/z, confirming the presence of boron in the compound. []

ANone: 4-FPBA has been successfully incorporated into various materials, including:

  • Chitosan: Forms conjugates for colon-specific drug delivery [] and glucose-sensitive insulin release. [, , ]
  • Magnetic nanoparticles: Creates adsorbents for magnetic solid-phase extraction of benzoylurea pesticides [] and catecholamines. [, ]
  • Polyvinyl alcohol (PVA): Used in the preparation of pH-responsive, dynamically restructuring hydrogels. []
  • Gold surfaces and nanoparticles: Forms self-assembled monolayers for electrochemical sensing of dopamine and sugars. [, , ]
  • Cotton fiber: Used to create boronate-affinity adsorbents for the enrichment of nucleosides. []
  • Silica nanoparticles: Utilized for the development of molecularly imprinted polymers (MIPs) for the separation and purification of shikimic acid and lincomycin. [, ]
  • Polyethyleneimine (PEI): Used to enhance the binding capacity of boronic acid-functionalized materials. [, , ]
  • pH: The formation of boronic esters is pH-dependent, influencing gel strength and relaxation time in hydrogels. []
  • Temperature: Elevated temperatures can affect the stability of 4-FPBA conjugates and their glucose adsorption sensitivity. []
  • Solvent: The choice of solvent can affect the solubility and stability of 4-FPBA and its derivatives. []

ANone: While 4-FPBA itself is not typically used as a catalyst, its unique reactivity makes it a valuable building block in the synthesis of various compounds and materials.

  • Suzuki Coupling: 4-FPBA readily undergoes Suzuki coupling reactions, enabling the formation of biaryl compounds. This reaction is crucial in the synthesis of telmisartan, an antihypertensive drug. [, ]
  • Imine Formation: The formyl group of 4-FPBA participates in Schiff base reactions with amines to form imine bonds. This reaction is often employed in dynamic covalent chemistry strategies. [, , , , , ]
  • Boronate Ester Formation: The boronic acid moiety forms reversible covalent bonds with cis-diols, enabling the creation of responsive and self-healing materials. [, , , , , , , , , ]

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